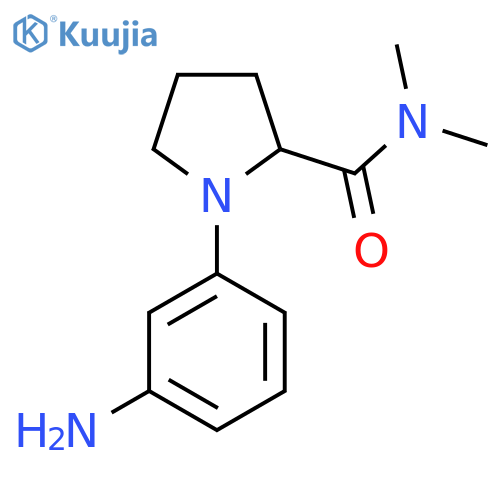

Cas no 1189557-35-4 (1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide)

1189557-35-4 structure

商品名:1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide

1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide

- 1189557-35-4

- AKOS005854273

- 1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide

-

- インチ: 1S/C13H19N3O/c1-15(2)13(17)12-7-4-8-16(12)11-6-3-5-10(14)9-11/h3,5-6,9,12H,4,7-8,14H2,1-2H3

- InChIKey: CIXKBIUWRCETQF-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CCCN1C1C=CC=C(C=1)N)N(C)C

計算された属性

- せいみつぶんしりょう: 233.152812238g/mol

- どういたいしつりょう: 233.152812238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 49.6Ų

1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624770-1g |

1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide |

1189557-35-4 | 98% | 1g |

¥6795.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624770-10g |

1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide |

1189557-35-4 | 98% | 10g |

¥23536.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624770-5g |

1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide |

1189557-35-4 | 98% | 5g |

¥22879.00 | 2024-08-09 |

1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide 関連文献

-

1. Water

-

2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1189557-35-4 (1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide) 関連製品

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量